1,3-Dinitro-4-methyldibenzo[b,d]thiophene
Description
1,3-Dinitro-4-methyldibenzo[b,d]thiophene is a polycyclic aromatic heterocycle comprising two benzene rings fused to a central thiophene moiety. The compound features nitro (-NO₂) groups at the 1- and 3-positions and a methyl (-CH₃) substituent at the 4-position.
Properties
Molecular Formula |
C13H8N2O4S |
|---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
4-methyl-1,3-dinitrodibenzothiophene |
InChI |
InChI=1S/C13H8N2O4S/c1-7-9(14(16)17)6-10(15(18)19)12-8-4-2-3-5-11(8)20-13(7)12/h2-6H,1H3 |
InChI Key |
XEHKPGSYLOOCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-4-methyldibenzo[b,d]thiophene typically involves the nitration of 4-methyldibenzo[b,d]thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1,3-dinitro-4-methyldibenzo[b,d]thiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-4-methyldibenzo[b,d]thiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,3-Diamino-4-methyldibenzo[b,d]thiophene.
Substitution: Halogenated derivatives such as 1,3-dichloro-4-methyldibenzo[b,d]thiophene.
Oxidation: 1,3-Dinitro-4-carboxydibenzo[b,d]thiophene.
Scientific Research Applications
1,3-Dinitro-4-methyldibenzo[b,d]thiophene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Organic Electronics: Employed in the development of organic field-effect transistors and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-dinitro-4-methyldibenzo[b,d]thiophene depends on its application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to its conjugated structure. In medicinal chemistry, the nitro groups can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Effects
- Nitro Groups : In benzo[b]thiophene derivatives, electrophilic substitution typically occurs at the C-3 position due to the sulfur atom’s electron-donating resonance effects . The presence of nitro groups at positions 1 and 3 in 1,3-Dinitro-4-methyldibenzo[b,d]thiophene likely redirects reactivity patterns, as nitro substituents deactivate the ring toward further electrophilic attack.
- Methyl Group : Methyl substitution at C-4 may sterically hinder interactions in binding pockets (e.g., in tubulin polymerization inhibitors) or alter HOMO/LUMO distributions. For example, methyl groups in thiophene derivatives have been shown to influence electronic transitions and orbital isodensity, as observed in HOMO/LUMO studies .
Electronic Properties
Thiophene-containing compounds exhibit distinct HOMO/LUMO profiles critical for optoelectronic applications. In analogs like poly[3-(6-chlorohexyl)thiophene], substituents on the thiophene ring directly affect band gaps and regioregularity . For 1,3-Dinitro-4-methyldibenzo[b,d]thiophene, the extended conjugation from the dibenzothiophene core and nitro groups may lower the LUMO energy, enhancing electron-accepting capacity compared to simpler thiophenes (Table 1).
Table 1: Comparative Electronic Properties of Thiophene Derivatives
Tubulin Polymerization Inhibition
Benzo[b]thiophene derivatives, such as 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophene, exhibit potent tubulin-binding activity. Molecular docking studies reveal that substituent orientation (e.g., methoxy groups) and hydrophobic interactions with residues like Val181 are critical for activity . In contrast, non-benzofused thiophene analogs (e.g., combretastatin A-4 derivatives) show reduced activity compared to benzo[b]thiophenes, highlighting the importance of the fused aromatic system . The nitro and methyl groups in 1,3-Dinitro-4-methyldibenzo[b,d]thiophene may disrupt binding poses or enhance interactions, depending on their spatial arrangement.
Hydrodesulfurization (HDS)
Thiophene derivatives are model compounds in HDS research due to their structural similarity to petroleum sulfur contaminants. The dibenzothiophene core in 1,3-Dinitro-4-methyldibenzo[b,d]thiophene may resist desulfurization more than simpler thiophenes, as fused aromatic systems are typically harder to hydrogenolyze .
Photophysical Properties
Unsymmetrical fluoreno[2,3-b]benzo[d]thiophene derivatives exhibit tunable photoluminescence, making them candidates for organic light-emitting diodes (OLEDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
